Home > Products > Screening Compounds P36808 > Myostatin inhibitor D-peptide
Myostatin inhibitor D-peptide -

Myostatin inhibitor D-peptide

Catalog Number: EVT-15277348
CAS Number:
Molecular Formula: C118H184N34O17
Molecular Weight: 2350.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of MID-35 involves several advanced techniques aimed at enhancing stability and efficacy. The process typically begins with the formation of a core structure through solid-phase peptide synthesis. Key steps include:

  1. Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to form the peptide chain.
  2. Functional Group Modifications: Specific reagents are utilized to introduce functional groups that enhance the inhibitory activity against myostatin.
  3. Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity .

In one study, MID-35 was synthesized by modifying a previously identified 16-mer peptide (MIPE-1686) to improve its stability against proteolytic degradation by replacing certain amino acids with D-amino acids, which are less susceptible to enzymatic breakdown .

Molecular Structure Analysis

The molecular structure of MID-35 consists of a 16-mer sequence composed predominantly of D-amino acids. This configuration is crucial for its stability and resistance to proteolytic enzymes. The structural features include:

  • D-amino Acids: These confer resistance to enzymatic degradation, allowing for prolonged activity in biological systems.
  • Secondary Structure: The peptide exhibits a propensity to form β-sheets, which is believed to contribute to its binding affinity for myostatin .
Chemical Reactions Analysis

The chemical reactions involved in synthesizing MID-35 primarily encompass:

  1. Formation of Peptide Bonds: Through the coupling of amino acids during SPPS.
  2. Modification Reactions: These include the introduction of functional groups that enhance binding affinity and stability.
  3. Conjugation Reactions: In some studies, MID-35 has been functionalized with photocatalysts or other moieties to explore enhanced activity under specific conditions .

These reactions are conducted under controlled conditions to ensure high yields and purity.

Mechanism of Action

The mechanism by which MID-35 inhibits myostatin involves several key steps:

  1. Binding to Myostatin: MID-35 binds at the activin receptor binding site on myostatin.
  2. Prevention of Receptor Interaction: By occupying this site, MID-35 prevents myostatin from interacting with its receptors on muscle cells.
  3. Activation of Muscle Growth Pathways: This inhibition leads to the activation of signaling pathways that promote muscle hypertrophy and regeneration .

Data from studies indicate that MID-35 exhibits potent inhibitory activity with IC50 values lower than those observed for previous inhibitors like MIPE-1686, demonstrating its enhanced effectiveness .

Physical and Chemical Properties Analysis

The physical and chemical properties of MID-35 are critical for its functionality:

  • Stability: The D-peptide configuration provides significant resistance to proteolytic degradation.
  • Solubility: The solubility characteristics can vary based on modifications made during synthesis but generally aim for aqueous solubility suitable for biological applications.
  • Molecular Weight: While specific numerical values were not detailed in the sources, it is essential for determining dosage and formulation strategies.

These properties collectively enhance the peptide's potential as a therapeutic agent.

Applications

Myostatin inhibitor D-peptide has promising applications in several scientific fields:

  1. Muscle Atrophy Treatment: It is being explored as a therapeutic option for conditions characterized by muscle wasting such as muscular dystrophy and cachexia .
  2. Sports Medicine: Potential use in enhancing muscle recovery and growth among athletes.
  3. Research Tool: As a model compound for studying myostatin signaling pathways and developing further inhibitors or related compounds .
Introduction to Myostatin Inhibition as a Therapeutic Strategy

Biological Role of Myostatin in Muscle Atrophy and Metabolic Regulation

Myostatin (MSTN), a transforming growth factor-β (TGF-β) superfamily member, functions as a potent negative regulator of skeletal muscle mass. It binds activin type II receptors (ActRIIA/B), activating SMAD2/3 phosphorylation and downstream pathways that suppress myoblast differentiation and protein synthesis [1] [4]. Genetic ablation studies demonstrate MSTN-knockout mice exhibit 200-300% greater muscle mass via combined hyperplasia and hypertrophy, alongside reduced adipose tissue [1] [10]. Clinically, elevated MSTN correlates with muscle wasting in dystrophies (Duchenne muscular dystrophy), sarcopenia, and cancer cachexia [1] [4]. MSTN also modulates metabolic homeostasis, influencing insulin sensitivity and fat accumulation. Obese primates treated with MSTN inhibitors show improved lean/fat mass ratios and hepatic lipid reduction [7] [8].

Table 1: Biological Functions of Myostatin

Physiological SystemMechanism of ActionDownstream Effects
Skeletal Muscle DevelopmentBinds ActRIIB → SMAD2/3 phosphorylationSuppresses myoblast proliferation & differentiation
Metabolic RegulationInhibits AKT/mTOR signalingReduces glucose uptake, promotes insulin resistance
Fat HomeostasisModulates adipocyte differentiationIncreases white adipose tissue accumulation

Rationale for Targeting Myostatin in Neuromuscular and Cardiometabolic Disorders

Therapeutic MSTN inhibition addresses dual clinical burdens:

  • Neuromuscular diseases: Spinal muscular atrophy (SMA) trials (e.g., apitegromab) show significant motor function improvements (Hammersmith Scale scores) when combined with SMN upregulators [3] [6]. D-peptides offer potential synergy with gene therapies by preserving muscle mass without neural toxicity [6] [8].
  • Cardiometabolic disorders: Glucagon-like peptide-1 receptor agonists (GLP-1RAs) like semaglutide cause ~40% lean mass loss during weight reduction [5] [7]. Preclinical data demonstrate MSTN inhibitors preserve muscle while enhancing fat loss (e.g., dual GDF8/activin A blockade in primates increased fat loss by 2.3-fold vs. GLP-1RA alone) [7] [8]. This muscle-sparing effect counters obesity-associated sarcopenia and metabolic dysfunction [5] [10].

Table 2: Therapeutic Indications for Myostatin Inhibitors

Disorder CategoryRepresentative ConditionsClinical Rationale
NeuromuscularSpinal muscular atrophy, Duchenne muscular dystrophyCounteracts muscle atrophy, enhances motor function
MetabolicObesity (GLP-1RA co-therapy), type 2 diabetesPreserves lean mass, improves insulin sensitivity
Age-RelatedSarcopenia, cachexiaReverses muscle wasting, reduces frailty

Limitations of Conventional Myostatin Inhibition Approaches

Current MSTN inhibitors face three key limitations:

  • Antibodies (e.g., domagrozumab, landogrozumab) exhibit poor tissue penetration due to size (~150 kDa) and Fc-mediated off-target uptake, contributing to clinical trial failures in dystrophies [1] [4].
  • L-peptides derived from propeptides or follistatin are rapidly degraded by serum proteases, necessitating frequent high dosing [9] [10].
  • ActRIIB fusion proteins (e.g., ACE-031) cause non-specific TGF-β pathway activation, leading to telangiectasia and reproductive toxicity [4] [7].

Table 3: Conventional vs. Next-Gen Myostatin Inhibitors

ParameterMonoclonal AntibodiesActRIIB Fusion ProteinsD-Peptides
Molecular Weight~150 kDa~100 kDa2-5 kDa
Protease StabilityHighModerateVery High
Tissue PenetrationLimitedModerateExcellent
Target SpecificityModerateLowHigh

Properties

Product Name

Myostatin inhibitor D-peptide

IUPAC Name

(2R)-6-amino-N-[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(1R)-2-[[(2R)-6-amino-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-cyclohexylacetyl]amino]hexanamide

Molecular Formula

C118H184N34O17

Molecular Weight

2350.9 g/mol

InChI

InChI=1S/C118H184N34O17/c1-9-67(6)94(150-109(164)93(62-75-65-137-83-41-23-20-38-79(75)83)145-102(157)86(44-28-54-131-115(123)124)139-101(156)84(42-24-26-52-119)142-113(168)97(71-32-14-12-15-33-71)151-105(160)87(45-29-55-132-116(125)126)138-100(155)80(121)58-66(4)5)110(165)141-89(47-31-57-134-118(129)130)106(161)152-98(72-34-16-13-17-35-72)114(169)143-85(43-25-27-53-120)103(158)148-96(69(8)11-3)112(167)147-92(61-74-64-136-82-40-22-19-37-78(74)82)108(163)140-88(46-30-56-133-117(127)128)104(159)149-95(68(7)10-2)111(166)146-91(59-70-48-50-76(153)51-49-70)107(162)144-90(99(122)154)60-73-63-135-81-39-21-18-36-77(73)81/h18-23,36-41,48-51,63-69,71-72,80,84-98,135-137,153H,9-17,24-35,42-47,52-62,119-121H2,1-8H3,(H2,122,154)(H,138,155)(H,139,156)(H,140,163)(H,141,165)(H,142,168)(H,143,169)(H,144,162)(H,145,157)(H,146,166)(H,147,167)(H,148,158)(H,149,159)(H,150,164)(H,151,160)(H,152,161)(H4,123,124,131)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t67-,68-,69-,80-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-/m1/s1

InChI Key

LJOHXTAFMGLGQQ-QQAORGPTSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(C6CCCCC6)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C9CCCCC9)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](C6CCCCC6)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H]([C@H](C)CC)NC(=O)[C@@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](C9CCCCC9)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@@H](CC(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.